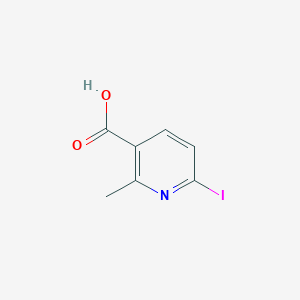

6-Iodo-2-methylnicotinic acid

Description

Overview of the Nicotinic Acid Scaffold in Pharmaceutical and Synthetic Chemistry

The nicotinic acid scaffold, a pyridine (B92270) ring with a carboxylic acid group at the 3-position, is a cornerstone in the development of pharmaceuticals and a versatile building block in organic synthesis. nih.gov Also known as niacin or vitamin B3, nicotinic acid and its derivatives are integral to numerous biological processes. acs.orgchemistryjournal.net In medicinal chemistry, this scaffold is found in a wide array of drugs, including those for treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. nih.govsci-hub.se The pyridine moiety is crucial for regulating intermediate metabolism in the heart, and the carboxylic acid group is a key pharmacophore contributing to the bioactivity of these molecules. nih.gov The adaptability of the nicotinic acid structure allows for modifications that have led to the synthesis of compounds with diverse therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netrsc.org

The significance of the nicotinic acid scaffold extends to its role as a fundamental component in the synthesis of complex biomolecules and as a precursor for various organic intermediates. nih.govchemicalbook.com Its derivatives have been investigated for their potential in treating a range of conditions, from bacterial infections to Alzheimer's disease, highlighting the broad therapeutic potential of this chemical framework. chemistryjournal.netresearchgate.net

Significance of Halogenation in Pyridine Carboxylic Acid Systems

The introduction of a halogen atom to the pyridine carboxylic acid structure, a process known as halogenation, is a critical strategy in medicinal chemistry and materials science. Halogenation can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For instance, the presence of a halogen can lead to the formation of halogen bonds, a type of non-covalent interaction that can influence the crystal structure and molecular aggregation of compounds. mdpi.com

In the context of drug design, halogenation is often employed to enhance the potency and selectivity of a compound. For example, studies on nicotinic acid hydrazide derivatives have shown that the introduction of lipophilic, electron-withdrawing halogen groups on an associated phenyl ring can improve antimycobacterial activity. mdpi.com The position of the halogen on the pyridine ring is also crucial. For instance, 5-halogenated nicotinic acid derivatives are important intermediates in the synthesis of various pharmaceuticals. google.com

Furthermore, decarboxylative halogenation offers a powerful method for synthesizing aryl halides from readily available carboxylic acids, providing access to regioisomers that are difficult to obtain through direct aromatic halogenation. nih.gov This synthetic utility underscores the importance of halogenation in expanding the chemical space accessible to organic chemists.

Positioning of 6-Iodo-2-methylnicotinic Acid within Advanced Organic Synthesis and Medicinal Chemistry Research

This compound, with its unique substitution pattern, is a valuable building block in advanced organic synthesis. bldpharm.com The presence of an iodine atom, a methyl group, and a carboxylic acid on the pyridine ring provides multiple reactive sites for further chemical transformations. The iodine atom, in particular, serves as an excellent leaving group in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of functional groups.

From a medicinal chemistry perspective, the structural features of this compound make it an intriguing candidate for the development of novel therapeutic agents. The iodine atom can participate in halogen bonding, potentially enhancing the binding affinity of the molecule to its biological target. The methyl group can influence the compound's metabolic stability and lipophilicity. While specific biological activities of this compound are still under investigation, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential in various therapeutic areas. For example, other iodinated nicotinic acid derivatives have been explored for their potential in targeting neurological disorders. smolecule.com

The synthesis of this compound itself is a topic of interest in organic chemistry, with various methods being developed to achieve its efficient preparation. google.com The strategic placement of the iodo and methyl groups presents both challenges and opportunities for synthetic chemists, driving the development of new synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6INO2 |

|---|---|

Molecular Weight |

263.03 g/mol |

IUPAC Name |

6-iodo-2-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6INO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) |

InChI Key |

DXDWNBNLZTUNLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)I)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profile of 6 Iodo 2 Methylnicotinic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-6 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine (B92270) ring of 6-iodo-2-methylnicotinic acid. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. In the case of this compound, the iodine atom at the C-6 position serves as the leaving group. The presence of the electron-withdrawing carboxylic acid group and the nitrogen atom in the pyridine ring facilitates this type of reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgpressbooks.pubchemistrysteps.com

Displacement of the Iodine Atom with Diverse Nucleophiles (e.g., Amines, Thiols)

The iodine atom at the C-6 position of this compound can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups onto the pyridine ring, making it a valuable intermediate in the synthesis of more complex molecules.

Reaction with Amines:

The reaction of this compound with amines leads to the formation of 6-amino-2-methylnicotinic acid derivatives. This transformation is typically carried out in the presence of a base and often requires elevated temperatures. The specific reaction conditions can be tailored based on the reactivity of the amine.

Reaction with Thiols:

Similarly, thiols can act as nucleophiles to displace the iodine atom, resulting in the formation of 6-thio-2-methylnicotinic acid derivatives. These reactions are often facilitated by a base to deprotonate the thiol, increasing its nucleophilicity.

The following table summarizes representative examples of nucleophilic aromatic substitution reactions on this compound:

| Nucleophile | Reagents and Conditions | Product |

| Ammonia (B1221849) | Cu(I) catalyst, base, high temperature | 6-Amino-2-methylnicotinic acid |

| Primary Amines (e.g., R-NH2) | Palladium or copper catalyst, base, solvent (e.g., DMF, DMSO) | 6-(Alkylamino)-2-methylnicotinic acid or 6-(Arylamino)-2-methylnicotinic acid |

| Secondary Amines (e.g., R2NH) | Palladium or copper catalyst, base, solvent (e.g., DMF, DMSO) | 6-(Dialkylamino)-2-methylnicotinic acid |

| Thiols (e.g., R-SH) | Base (e.g., NaH, K2CO3), solvent (e.g., DMF, THF) | 6-(Alkylthio)-2-methylnicotinic acid or 6-(Arylthio)-2-methylnicotinic acid |

Mechanistic Investigations of Substitution Pathways

The mechanism of nucleophilic aromatic substitution on this compound generally proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the carboxylate group, which stabilizes the intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the iodide ion, which is a good leaving group.

The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of any catalysts. While fluorine is typically a poor leaving group in many substitution reactions, in nucleophilic aromatic substitutions, the high electronegativity of fluorine can make the attached carbon very electrophilic, favoring the initial nucleophilic attack, which is often the rate-determining step. youtube.com The general reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is the opposite of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.comchemistrysteps.com

Reduction Chemistry of the Iodinated Pyridine Ring

Deiodination Methodologies and Catalyst Systems

Deiodination, the removal of the iodine atom from the C-6 position, is a significant transformation of this compound, yielding 6-methylnicotinic acid. This reaction is a type of hydrodehalogenation and is typically achieved using various reducing agents and catalyst systems.

Common methods for the deiodination of aryl iodides include:

Catalytic Hydrogenation: This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is often carried out in a solvent such as ethanol (B145695) or methanol (B129727), sometimes with the addition of a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the HI formed during the reaction.

Transfer Hydrogenation: In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, is used in place of hydrogen gas. This can be a safer and more convenient alternative to using gaseous hydrogen.

Metal-Mediated Reduction: Active metals, such as zinc or iron in the presence of an acid, can also be used to effect deiodination.

The table below provides examples of catalyst systems used for deiodination:

| Catalyst System | Hydrogen Source | Solvent | Comments |

| Pd/C | H2 gas | Ethanol, Methanol | Standard and efficient method. |

| Raney Nickel | H2 gas | Ethanol | An alternative to palladium catalysts. |

| Pd(OAc)2 / PPh3 | HCOOH | DMF | Transfer hydrogenation conditions. |

| Zn / CH3COOH | - | Acetic Acid | Metal-acid reduction system. |

Diastereoselective Hydrogenation of Nicotinic Acid Derivatives

While the primary focus of reduction on this compound is often deiodination, the nicotinic acid ring itself can undergo hydrogenation under more forcing conditions. The diastereoselective hydrogenation of substituted nicotinic acid derivatives is a complex area of research. The stereochemical outcome of the hydrogenation is influenced by the substituents on the pyridine ring, the choice of catalyst, and the reaction conditions.

For nicotinic acid derivatives, the presence of a chiral auxiliary or a chiral catalyst can direct the hydrogenation to favor the formation of one diastereomer over another. However, specific studies on the diastereoselective hydrogenation of this compound are not widely reported in general literature.

Oxidation Reactions

The oxidation of this compound can target either the methyl group or the pyridine ring, depending on the oxidizing agent and reaction conditions.

Oxidation of the Methyl Group: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or nitric acid, can oxidize the methyl group at the C-2 position to a carboxylic acid group, potentially forming pyridine-2,5-dicarboxylic acid derivatives. However, the iodine atom might also be susceptible to oxidation under these harsh conditions.

N-Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This transformation can alter the electronic properties of the ring and its reactivity in subsequent reactions.

It is important to note that the presence of the iodine atom can influence the course of oxidation reactions, and careful selection of reagents and conditions is necessary to achieve the desired transformation selectively.

Oxidation of Alkyl Substituents on the Pyridine Ring

The methyl group at the 2-position of this compound is susceptible to oxidation, a common transformation for alkyl groups attached to aromatic and heteroaromatic rings. This reaction typically converts the methyl group into a carboxylic acid, yielding pyridine-2,6-dicarboxylic acid derivatives. The oxidation of alkylpyridines is a well-established method for the synthesis of pyridinecarboxylic acids. researchgate.net

Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups. Strong oxidants like potassium permanganate (KMnO₄) are known to effectively oxidize alkyl side chains on pyridine rings to carboxylic acids. mdpi.com Another powerful reagent is nitric acid (HNO₃) under elevated temperature and pressure, which has been used for the selective oxidation of alkylpyridines. For instance, 2-methyl-5-alkylpyridines can be selectively oxidized to 6-methylnicotinic acid using concentrated nitric acid. google.com

The general reaction scheme for the oxidation of the methyl group is as follows:

Scheme 1: General oxidation of the 2-methyl group to a carboxylic acid.

The reaction conditions for such oxidations can be modulated to control the reaction rate and yield. Catalytic systems are also frequently employed to achieve oxidation under milder conditions. For example, systems involving N-hydroxyphthalimide (NHPI) as a catalyst, often in conjunction with cobalt salts as co-catalysts and molecular oxygen as the terminal oxidant, have been developed for the oxidation of picolines. mdpi.com These catalytic systems proceed via radical mechanisms, where a hydrogen atom is abstracted from the methyl group to initiate the oxidation cascade. mdpi.com

Table 1: Common Oxidizing Systems for Alkylpyridine Oxidation

| Oxidizing Agent/System | Typical Conditions | Product | Reference |

| Potassium Permanganate (KMnO₄) | Alkaline solution, heat | Pyridinecarboxylic acid | mdpi.com |

| Nitric Acid (HNO₃) | 70-100% concentration, 120-160°C, pressure | Pyridinecarboxylic acid | google.com |

| O₂, N-hydroxyphthalimide (NHPI), Co(OAc)₂ | Acetic acid solvent, heat | Pyridinecarboxylic acid | mdpi.com |

Given the presence of the iodine atom in this compound, the choice of oxidant must be made carefully to avoid undesired side reactions, such as oxidation or displacement of the iodo group.

Oxidation Pathways involving Carboxylic Acid Derivatives

The carboxylic acid moiety itself can participate in oxidative transformations, most notably decarboxylation. Pyridinecarboxylic acids, particularly those with the carboxyl group at the 2-position (picolinic acids), can undergo decarboxylation upon heating, especially in aqueous solution. cdnsciencepub.comresearchgate.net This process involves the loss of carbon dioxide (CO₂) and results in the formation of the corresponding pyridine derivative.

The mechanism of decarboxylation for picolinic acids is believed to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated. researchgate.net This zwitterion facilitates the elimination of CO₂ to form a 2-pyridyl carbanion or an ylide intermediate, which is then protonated by the solvent. researchgate.net The rate of decarboxylation is highly dependent on pH, with a maximum rate often observed near the isoelectric point. cdnsciencepub.com

Table 2: Factors Influencing Decarboxylation of Pyridinecarboxylic Acids

| Factor | Influence on Decarboxylation Rate | Mechanism | Reference |

| pH | Maximum rate near the isoelectric point. | Favors formation of the reactive zwitterionic species. | cdnsciencepub.com |

| Substituents | Electron-withdrawing groups can influence stability of intermediates. | Substituents affect the electron density of the ring and the stability of the carbanion/ylide. | researchgate.net |

| Solvent | Aqueous solutions facilitate the reaction. | Water can participate in proton transfer and stabilize intermediates. | researchgate.net |

Another potential oxidative pathway for derivatives of nicotinic acid involves oxidation of the pyridine ring itself. For example, N-methylnicotinamide, a derivative of nicotinic acid, can be oxidized by alkaline ferricyanide (B76249) to form N-methyl-2-pyridone derivatives. scispace.com This type of transformation converts the pyridine into a pyridone structure, which could be a plausible metabolic or degradation pathway for derivatives of this compound under specific oxidative conditions.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in this compound, it serves as a key handle for derivatization. Its primary reactions involve nucleophilic acyl substitution, leading to the formation of esters, amides, and other acid derivatives.

Esterification and Amidation Reactions

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This is a standard equilibrium process. Common methods include the Fischer esterification, which uses a strong acid catalyst like sulfuric acid (H₂SO₄) with an excess of the alcohol. researchgate.netyoutube.com

Alternatively, to achieve higher yields and avoid harsh acidic conditions, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride. Reacting this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride would produce the corresponding 6-Iodo-2-methylnicotinoyl chloride. nih.govresearchgate.net This highly electrophilic intermediate readily reacts with alcohols, even sterically hindered ones, to furnish the desired ester with high efficiency. nih.gov A patent describes a process where the oxidation of 2-methyl-5-ethylpyridine is followed by an in-situ esterification with an alcohol to produce 6-methylnicotinic acid ester. google.com

Amidation involves the reaction of the carboxylic acid or its activated derivatives with ammonia or a primary or secondary amine to form an amide. Direct amidation of a carboxylic acid with an amine requires high temperatures to drive off the water formed, which can be detrimental to sensitive molecules. rsc.org

More commonly, amidation is performed using activated acid derivatives. The 6-Iodo-2-methylnicotinoyl chloride, prepared as for esterification, would react rapidly with amines at room temperature to yield the corresponding amide. youtube.com Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or boronic acid catalysts, are also widely used to facilitate amide bond formation under milder conditions directly from the carboxylic acid and amine. nih.govrsc.org Furthermore, the carboxylic acid can be converted into other "active esters" or imidazolides, which act as excellent acylating agents for amines. nih.govsigmaaldrich.com

Table 3: Common Reagents for Esterification and Amidation of Pyridinecarboxylic Acids

| Transformation | Method | Reagents | Key Features | Reference |

| Esterification | Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Equilibrium reaction; requires excess alcohol. | researchgate.net |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | High yield; irreversible; works for hindered alcohols. | nih.govresearchgate.net | |

| Amidation | Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | High yield; rapid reaction. | youtube.com |

| Direct Coupling | Amine, Coupling Agent (e.g., DCC, Boronic Acid) | Milder conditions; avoids formation of acid chloride. | rsc.org | |

| Via Activated Intermediate | 1. Imidazole derivative formation 2. Amine | Forms a reactive intermediate for efficient acylation. | sigmaaldrich.com |

Comparative Reactivity Studies with Isomeric and Analogous Halogenated Nicotinic Acids

The reactivity of this compound, particularly in reactions involving the halogen substituent, can be understood by comparing it to analogous halogenated nicotinic acids, such as 6-chloronicotinic acid. nih.govnih.gov The primary reaction at the 6-position is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the halide ion. britannica.comlibretexts.org

The feasibility of an SNAr reaction on a pyridine ring is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The presence of another electron-withdrawing group, the carboxylic acid, further activates the ring towards nucleophilic attack, especially at positions ortho and para to it (the 2- and 6-positions).

When comparing 6-iodo- and 6-chloro-nicotinic acid derivatives, two main factors govern their relative reactivity in SNAr reactions:

Carbon-Halogen Bond Strength: The C-I bond is significantly weaker than the C-Cl bond. This means that less energy is required to break the bond to the leaving group in the iodo-compound. libretexts.org

Leaving Group Ability: Iodide (I⁻) is an excellent leaving group because it is a large, highly polarizable, and stable anion. Chloride (Cl⁻) is a good leaving group, but iodide is substantially better. libretexts.org

Consequently, this compound is expected to be significantly more reactive towards nucleophiles in SNAr reactions than its 6-chloro counterpart. The rate of substitution would follow the general trend for halogen leaving groups: I > Br > Cl > F. libretexts.org

Table 4: Comparison of Properties for SNAr at the 6-Position

| Property | This compound | 6-Chloro-2-methylnicotinic Acid |

| Halogen Substituent | Iodo (I) | Chloro (Cl) |

| C-X Bond Strength | Weaker | Stronger |

| Leaving Group Ability | Excellent | Good |

| Predicted SNAr Reactivity | Higher | Lower |

This higher reactivity makes the iodo-derivative a more versatile synthetic intermediate for introducing a wide range of nucleophiles (e.g., amines, alkoxides, thiols) at the 6-position of the pyridine ring.

Advanced Research Applications in Organic Synthesis

6-Iodo-2-methylnicotinic Acid as a Versatile Synthetic Building Block

Organic building blocks are foundational molecules used for the modular assembly of more complex chemical structures. This compound is a highly functionalized building block, valued for its capacity to participate in a wide array of chemical transformations. The reactivity of the aryl-iodide bond, combined with the versatility of the carboxylic acid and the inherent properties of the pyridine (B92270) core, allows chemists to use this molecule as a linchpin in multi-step synthetic sequences.

Functional group interconversion is a cornerstone of organic synthesis, enabling the transformation of one functional group into another. This compound is an exemplary substrate for such modifications, primarily through palladium-catalyzed cross-coupling reactions at the C6-iodo position and standard transformations of the carboxylic acid group.

The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations convert the iodide into a range of substituents. organic-chemistry.orglibretexts.orgwikipedia.org For instance, a Suzuki coupling introduces new aryl or vinyl groups, while a Sonogashira reaction attaches terminal alkynes. researchgate.netsoton.ac.ukwikipedia.orgorganic-chemistry.org The Heck reaction facilitates the vinylation of the pyridine ring, and the Buchwald-Hartwig reaction allows for the formation of C-N bonds with various amines. wikipedia.orgnih.govorganic-chemistry.org

Concurrently, the carboxylic acid group can be converted into esters, amides, or reduced to an alcohol, providing another axis for molecular diversification. This dual reactivity enables the synthesis of intricate molecules where different fragments are systematically added to the pyridyl core.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Functional Group | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid/ester | Aryl, Heteroaryl, Vinyl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Heck Reaction | Alkene | Alkenyl (Vinyl) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | Amino | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Carbonylation | Carbon Monoxide, Nucleophile (e.g., Alcohol, Amine) | Ester, Amide | Pd catalyst, Base |

The molecule serves as an effective reagent for introducing a functionalized pyridine unit into larger structures. The 2-methylnicotinic acid portion provides a rigid, heteroaromatic scaffold, while the iodine at the 6-position acts as a "handle" for subsequent chemical modifications. In syntheses where a substituted pyridine ring is a key pharmacophore or structural element, this compound allows for its direct incorporation. The iodine remains as a reactive site, permitting further elaboration of the molecule after the initial pyridine introduction, a strategy often employed in the synthesis of pharmaceutical intermediates and materials with specific electronic properties.

Strategic Intermediate in Heterocyclic Compound Development

As an intermediate, this compound is a precursor to a vast library of more complex heterocyclic systems. Its utility extends from simple pyridine derivatives to elaborate fused-ring structures.

The true synthetic power of this compound is realized in its ability to generate a wide array of pyridine derivatives. By leveraging the cross-coupling reactions detailed previously (Table 1), the iodine atom can be replaced with an extensive variety of substituents. This allows for systematic studies of structure-activity relationships in medicinal chemistry, where small changes to a molecular scaffold can significantly impact biological activity. For example, coupling with different arylboronic acids can produce a series of 6-aryl-2-methylnicotinic acids, while reactions with various amines can yield a library of 6-amino-2-methylnicotinic acid derivatives. mit.edu

Table 2: Examples of Pyridine Derivatives from this compound

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 6-Phenyl-2-methylnicotinic acid |

| Sonogashira Coupling | Ethynylbenzene | 6-(Phenylethynyl)-2-methylnicotinic acid |

| Buchwald-Hartwig Amination | Morpholine | 6-Morpholino-2-methylnicotinic acid |

| Heck Reaction | Styrene | 6-Styryl-2-methylnicotinic acid |

Beyond simple substitution, this compound is a valuable precursor for constructing annulated (fused-ring) and polycyclic nitrogen heterocycles. nih.govnih.gov Synthetic strategies can be designed where a group introduced at the 6-position undergoes a subsequent intramolecular cyclization. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular reaction, can lead to the formation of fused systems like thieno[3,2-b]pyridines or furopyridines, which are common motifs in biologically active compounds. nih.govresearchgate.net Similarly, introducing a substituent with a nucleophilic site can facilitate cyclization onto the pyridine ring or the methyl group, opening pathways to novel tricyclic and polycyclic scaffolds. nih.govmdpi.com

Development of Novel Chemical Reagents and Reaction Substrates

In the field of methodology development, new catalysts and reaction conditions require robust testing on challenging substrates. This compound, with its combination of an electron-deficient pyridine ring, a sterically accessible iodo group, and a coordinating carboxylic acid, presents an ideal test case. Its specific electronic and steric properties can be used to probe the limits and selectivity of novel catalytic systems. For example, its use could help determine a new palladium catalyst's tolerance for acidic functional groups or its efficiency in coupling with hindered heteroaryl iodides. nih.gov Therefore, it not only serves as a building block for target molecules but also as a valuable tool for advancing the field of synthetic chemistry itself.

Research Applications in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Chemical Probes for Biological Systems

The unique structural features of 6-Iodo-2-methylnicotinic acid make it an important scaffold for the synthesis of chemical probes. These probes are essential tools designed to interact with and report on biological systems, enabling researchers to study complex processes at a molecular level.

Development of Ligands for Investigating Biological Targets

As a derivative of nicotinic acid, this compound provides a core structure for developing ligands aimed at various biological targets. Nicotinic acid itself is a known vasodilator and lipid-lowering agent, and its derivatives are often explored for similar or novel biological activities mdpi.com. The presence of the iodine atom and the methyl group allows for systematic modification of the parent scaffold. These modifications can alter the molecule's size, shape, and electronic properties, which in turn influences its binding affinity and selectivity for specific proteins, such as receptors or enzymes. The iodo group, in particular, can serve as a synthetic handle for introducing further chemical diversity through cross-coupling reactions, enabling the generation of a library of ligands for screening against biological targets of interest.

Exploration of Halogen Bonding in Molecular Recognition and Binding Mechanisms

The iodine atom on the this compound molecule is a key feature for studying halogen bonding (XB). A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the XB donor, in this case, iodine) interacts with a Lewis base (the XB acceptor, such as an oxygen or nitrogen atom on a biological molecule) mdpi.comnih.gov. This interaction is directional and can be surprisingly strong, contributing significantly to the binding affinity and specificity of a ligand for its target protein nih.gov.

Researchers utilize iodinated compounds like this compound to systematically investigate the role of halogen bonding in molecular recognition. By incorporating this moiety into a potential drug molecule, chemists can probe whether a halogen bond with a specific amino acid residue in a protein's binding site can enhance binding. Computational studies and experimental analysis help to characterize these interactions, providing insight into the binding mechanism and guiding the design of more potent and selective molecules mdpi.comnih.govresearchgate.net. The strength of the halogen bond can be modulated by other substituents on the aromatic ring, making this a tunable interaction for optimizing ligand-target engagement mdpi.com.

Utilization in RNA Structure Analysis Methodologies (e.g., SHAPE)

The nicotinic acid scaffold is central to a powerful class of chemical probes used in RNA structure analysis, most notably in the Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) methodology nih.govspringernature.com. SHAPE reagents are electrophilic molecules that acylate the 2'-hydroxyl group of flexible, or single-stranded, nucleotides in an RNA molecule nih.govspringernature.comresearchgate.net. The sites of these modifications can then be identified by reverse transcription, providing single-nucleotide resolution data on RNA structure nih.gov.

A prominent SHAPE reagent, 2-methylnicotinic acid imidazolide (B1226674) (NAI), is a direct derivative of the 2-methylnicotinic acid core structure researchgate.net. The reactivity of the probe is crucial for its function, and the substituents on the nicotinic acid ring can influence this reactivity. While this compound itself is not the final SHAPE probe, it represents a key intermediate that could be activated (e.g., by conversion to an imidazolide) to form a functional probe. The presence of the iodine atom could be exploited to modulate the probe's properties or to introduce additional functionalities. SHAPE and its derivative techniques, such as SHAPE-MaP, are widely used to map the structures of RNA molecules both in vitro and inside living cells, yielding critical insights into RNA function, processing, and interactions with proteins and other ligands nih.goveclipsebio.comsemanticscholar.org.

| SHAPE Reagent Component | Function | Example Reagent |

| Nicotinic Acid Core | Forms the reactive acylating agent scaffold. | 2-methylnicotinic acid imidazolide (NAI) researchgate.net |

| Activating Group (e.g., Imidazole) | Creates a highly reactive electrophile for acylating the 2'-hydroxyl of RNA. | NAI researchgate.net |

| Ring Substituents (e.g., Methyl, Iodo) | Can modulate the reactivity, stability, and cell permeability of the probe. | N/A |

Intermediate for Preclinical Drug Discovery Research

In the early stages of drug discovery, known as the preclinical phase, researchers synthesize and test numerous compounds to identify promising candidates for further development nih.govnih.govmdpi.com. This compound serves as a valuable intermediate in this process, providing a versatile starting point for the creation of novel bioactive molecules.

Precursors for Developing Bioactive Nicotinic Acid Analogues

Nicotinic acid and its derivatives have a long history in medicine and are known to possess a range of biological activities, including vasodilation and effects on lipid metabolism mdpi.comnih.gov. This compound is an ideal precursor for creating novel analogues because the iodine atom provides a site for synthetic elaboration. Using well-established chemical reactions like Suzuki or Sonogashira coupling, chemists can replace the iodine with a wide variety of other chemical groups unimi.it. This allows for the rapid synthesis of a diverse library of new nicotinic acid derivatives, which can then be screened for desired biological effects. For example, research into 2-(1-adamantylthio)nicotinic acid derivatives showed that modifications to the nicotinic acid core could produce compounds with potent vasorelaxant and antioxidant properties mdpi.com. This highlights the utility of using a functionalized nicotinic acid scaffold to develop new therapeutic agents.

Contribution to Structure-Activity Relationship (SAR) Studies in Related Pharmacological Areas

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a molecule's structure to understand how these changes affect its biological activity mdpi.comresearchgate.netnih.govnih.gov. The goal is to identify the key chemical features responsible for a compound's potency, selectivity, and pharmacokinetic properties.

This compound is a valuable tool for SAR studies. The defined positions of the iodo and methyl groups allow chemists to probe the importance of substituents at the 2- and 6-positions of the pyridine (B92270) ring. By synthesizing analogues where the iodine is replaced by other groups (e.g., hydrogen, bromine, a phenyl group) or the methyl group is altered, researchers can determine the impact of size, lipophilicity, and electronic properties at these positions on the molecule's interaction with its biological target.

An example of an SAR study on related nicotinic acid derivatives investigated the vasorelaxant activity of an acid, an amide, and a nitrile analogue. The study found that the carboxylic acid form was the most potent, demonstrating how a small structural change can significantly impact biological function mdpi.com. This type of systematic study is essential for optimizing a "hit" compound from an initial screen into a "lead" compound with improved drug-like properties mdpi.comnih.gov.

| Compound Derivative | Functional Group | Vasorelaxation (Rmax %) | Antioxidant Activity (DPPH, %) | Reference |

| Analogue 6 | Carboxylic Acid | 78.7% | 33.20% | mdpi.com |

| Analogue 7 | Amide | 77.7% | 0.57% | mdpi.com |

| Analogue 8 | Nitrile | 71.6% | 0.30% | mdpi.com |

Role in the Synthesis of Pharmaceutical Intermediates

Substituted nicotinic acid derivatives represent a pivotal class of structural motifs in medicinal chemistry, serving as versatile building blocks for the synthesis of complex, biologically active molecules. While the specific role of This compound as a direct intermediate in the synthesis of currently marketed pharmaceuticals is not widely detailed in available scientific literature, its chemical structure suggests significant potential as a valuable precursor in drug discovery and development. The molecule's functionality—a carboxylic acid, a methyl group, and a reactive iodine atom on the pyridine core—offers multiple avenues for chemical elaboration.

The presence of an iodine atom is particularly advantageous, rendering the molecule suitable for a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstone techniques in modern pharmaceutical chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds to construct intricate molecular frameworks. Consequently, This compound is well-positioned as a scaffold for the synthesis of novel chemical entities for screening and potential therapeutic applications. smolecule.com

The utility of closely related nicotinic acid derivatives is well-established in the pharmaceutical industry. A prominent example is 6-Methylnicotinic acid , which is a key intermediate in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Etoricoxib (B1671761). medchemexpress.comnbinno.com The synthetic pathway to an Etoricoxib intermediate starting from 6-methylnicotinic acid underscores the critical role of this class of compounds as foundational elements for the final active pharmaceutical ingredient (API). nbinno.comgoogle.com

The broader importance of nicotinic acid derivatives is further exemplified by ongoing research into their therapeutic potential across various diseases. For instance, derivatives of isonicotinic acid are under investigation for their anti-inflammatory effects through the inhibition of reactive oxygen species (ROS). nih.gov Additionally, novel nicotinic acid-based compounds are being designed and synthesized as potential antioxidant and anticancer agents, with some demonstrating promising inhibitory effects on the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in oncology. nih.gov

Although specific, large-scale applications of This compound are not extensively documented, its structural attributes are characteristic of a versatile intermediate in the fields of organic synthesis and medicinal chemistry. smolecule.com The combination of the biologically relevant nicotinic acid core with a synthetically useful iodine "handle" points to its considerable potential for the creation of diverse and novel compounds for future drug discovery endeavors.

Synthetic Utility of Nicotinic Acid Derivatives in Pharmaceutical Intermediate Synthesis

The following table provides an overview of key reactions involving a nicotinic acid derivative in the synthesis of a pharmaceutical intermediate, illustrating the types of transformations these scaffolds can undergo.

| Reactant | Reagent(s) | Product | Reaction Type | Significance in Pharmaceutical Synthesis |

| 6-Methylnicotinic acid | Thionyl chloride, Methanol (B129727) | Methyl 6-methylnicotinate | Esterification | Conversion to an ester facilitates subsequent steps in the synthesis of the drug Etoricoxib. |

| 2-Methyl-5-ethylpyridine | Potassium permanganate (B83412) or Nitric acid | 6-Methylnicotinic acid | Oxidation | A common industrial method for the preparation of the essential nicotinic acid intermediate. google.com |

Advanced Analytical Characterization and Spectroscopic Investigations

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of a compound. For 6-Iodo-2-methylnicotinic acid, a combination of vibrational, electronic, and magnetic resonance spectroscopy, alongside mass spectrometry, offers a complete analytical profile.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational frequencies for this compound include:

O-H Stretch: A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group, often overlapping with C-H stretching frequencies.

C=O Stretch: A strong, sharp absorption peak characteristic of the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations from the pyridine (B92270) nucleus are predicted to appear in the 1450-1600 cm⁻¹ region.

C-H Stretches: Absorptions corresponding to the methyl group and aromatic C-H bonds will likely be observed in the 2850-3100 cm⁻¹ range.

C-I Stretch: The carbon-iodine bond stretching vibration is expected to produce a weak absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

The precise positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring and by intermolecular hydrogen bonding in the solid state.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 | Broad, Strong |

| Aromatic/Methyl C-H | 2850-3100 | Medium |

| Carboxylic Acid C=O | 1700-1725 | Strong |

| Aromatic C=C/C=N | 1450-1600 | Medium-Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum is useful for confirming the presence of the pyridine ring and can be used for quantitative analysis.

For comparison, nicotinic acid in an acidic solution shows characteristic peaks at approximately 213 nm and 261 nm. acgpubs.org The substitution pattern of this compound, with an electron-donating methyl group and a halogen, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent nicotinic acid. This is due to the influence of these substituents on the π-electron system of the pyridine ring. The exact absorption maxima (λmax) would need to be determined experimentally, but they are anticipated to be in the 220-300 nm range.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Implied for characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Although specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on the structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the pyridine ring.

Methyl Protons (-CH₃): A singlet integrating to three protons would be expected, likely in the range of 2.5-2.7 ppm.

Aromatic Protons (H-3 and H-4): Two doublets would be anticipated for the two adjacent aromatic protons. The chemical shifts would be influenced by the deshielding effect of the carboxylic acid group and the iodine atom.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule.

Carboxylic Acid Carbon (-COOH): A signal in the downfield region, typically around 165-175 ppm.

Aromatic Carbons: Signals for the pyridine ring carbons would appear in the aromatic region (120-160 ppm). The carbon bearing the iodine atom (C-6) would be significantly shielded due to the heavy atom effect.

Methyl Carbon (-CH₃): A signal in the upfield region, likely around 20-25 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₇H₆INO₂), the molecular weight is approximately 262.94 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 263. The fragmentation pattern would likely involve the loss of key functional groups. For instance, the related compound 6-methylnicotinic acid shows a prominent molecular ion peak at m/z 137 and significant fragments corresponding to the loss of a hydroxyl radical and carbon monoxide. nih.govnist.gov

For this compound, characteristic fragmentation pathways could include:

Loss of a hydroxyl radical (-OH): [M - 17]⁺

Loss of the carboxylic acid group (-COOH): [M - 45]⁺

Loss of an iodine atom (-I): [M - 127]⁺

Decarboxylation (-CO₂): [M - 44]⁺

The relative abundances of these fragment ions would provide valuable clues to the molecular structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | ~263 |

| [M - OH]⁺ | ~246 |

| [M - COOH]⁺ | ~218 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography is a particularly versatile and widely used method.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method would be most suitable for this polar, acidic compound.

A typical HPLC setup would involve:

Stationary Phase: A C18 column is a common choice for reverse-phase chromatography.

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as water with a small percentage of an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group). rsc.orgsielc.com

Detection: A UV detector set to one of the compound's absorption maxima (e.g., around 260 nm) would provide sensitive detection.

By running a sample of synthesized this compound through the HPLC system, a chromatogram is generated. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would suggest the presence of impurities or unreacted starting materials. The area of the peak corresponding to the compound can be used for quantification. For related compounds like 6-chloronicotinic acid, HPLC methods using a C1 column with a 100% water mobile phase have also been developed, highlighting the potential for environmentally friendly analytical methods. growingscience.com

Gas Chromatography (GC) for Volatile By-product Analysis

Gas Chromatography (GC) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of the synthesis of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an essential tool for the analysis of potential volatile by-products. The synthesis of substituted nicotinic acids can sometimes result in the formation of related impurities that are amenable to GC analysis. mdpi.comdntb.gov.uaresearchgate.net

The primary application of GC in this context is to ensure the purity of the final compound and to optimize the reaction conditions to minimize the formation of unwanted by-products. Volatile by-products could arise from side reactions, degradation of starting materials or the product itself under the reaction conditions. For instance, in the synthesis of this compound, potential volatile by-products could include precursors that have not fully reacted or smaller molecules resulting from fragmentation.

A typical GC-MS analysis for such purposes would involve the following steps:

Sample Preparation: A sample of the reaction mixture or the purified product is dissolved in a suitable solvent.

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation of the components is based on their differential partitioning between the mobile and stationary phases, which is influenced by their volatility and affinity for the stationary phase. A common column used for such analyses is an HP-5ms (5%-phenyl)-methylpolysiloxane column. mdpi.comresearchgate.netsemanticscholar.org

Detection: As the separated components exit the column, they are detected by a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Table 1: Hypothetical Volatile By-products in the Synthesis of this compound Analyzed by GC-MS

| Compound Name | Potential Origin | Hypothetical Retention Time (min) |

| 2,6-lutidine | Starting material precursor | 5.2 |

| 2-methylnicotinic acid | Incomplete iodination | 12.5 |

| Iodomethane | Reagent or degradation product | 2.1 |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

While the specific crystal structure of this compound is not publicly documented, the methodology for its determination would follow established crystallographic practices. The process would begin with the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The study of related molecules, such as 6-hydroxynicotinic acid, provides insights into the possible crystal packing and hydrogen bonding motifs that might be observed in this compound. researchgate.netnih.gov For instance, nicotinic acid derivatives often exhibit hydrogen bonding between the carboxylic acid group and the nitrogen atom of the pyridine ring, leading to the formation of dimers or chains.

Furthermore, the formation of co-crystals of this compound with other molecules (co-formers) could be explored to modify its physicochemical properties. X-ray diffraction is the primary tool for confirming the formation of a co-crystal and for characterizing the new solid-state structure.

Below is a hypothetical table of crystallographic data for this compound, illustrating the type of information that would be obtained from an X-ray diffraction study. It is important to note that this data is illustrative and not based on experimental results.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₆INO₂ |

| Formula Weight | 263.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 890.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.96 |

Computational and Theoretical Studies on 6 Iodo 2 Methylnicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic features that govern a molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com This approach is valuable for predicting the geometry, electronic properties, and vibrational frequencies of molecules. For a molecule like 6-Iodo-2-methylnicotinic acid, DFT studies can provide a detailed understanding of its structural and electronic characteristics.

A comparable study performed on the closely related 6-methylnicotinic acid using the B3LYP method with a 6-311+G(d,p) basis set revealed key molecular properties. jocpr.comjocpr.com Such calculations determine optimized bond lengths, bond angles, and dihedral angles. The presence of the iodine substituent in this compound would significantly alter the electronic properties compared to its non-iodinated analog. The iodine atom, being highly electronegative and possessing lone pairs, would influence the electron density distribution across the pyridine (B92270) ring and the carboxylic acid group.

DFT calculations are also instrumental in elucidating reaction mechanisms and energetics. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. scispace.com This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. scispace.comnih.gov For this compound, DFT could be used to model its synthesis, degradation pathways, or its reactions with biological targets, predicting the most likely sites for electrophilic or nucleophilic attack through analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) maps. jocpr.comresearchgate.net

Table 1: Representative Calculated Parameters from DFT Studies on Nicotinic Acid Analogs This table presents typical data obtained from DFT calculations on similar compounds, illustrating the type of information derivable for this compound.

| Parameter | Description | Representative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. jocpr.com | 4.5 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 6.0 Debye nih.gov |

| MESP Negative Region | Regions of negative electrostatic potential (e.g., around O, N atoms), indicating sites for electrophilic attack. jocpr.com | -0.04 to -0.08 a.u. |

| MESP Positive Region | Regions of positive electrostatic potential (e.g., around H atoms), indicating sites for nucleophilic attack. jocpr.com | +0.03 to +0.07 a.u. |

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic structure, molecular modeling and dynamics simulations explore the behavior of molecules on a larger scale, including their interactions with other molecules and their conformational changes over time.

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for predicting its pharmacological potential. Molecular modeling techniques can predict and analyze the noncovalent interactions that govern these associations, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov Advanced geometric deep learning models can learn universal representations of intermolecular interfaces, enabling the analysis of interactions across diverse molecular classes, including small molecules, proteins, and ions. harvard.edu

Molecular dynamics (MD) simulations can further refine these predictions by modeling the atomic-level movements of the system over time. nih.gov By combining initial predictions from molecular docking with MD simulations, a more accurate picture of the binding mode and stability of a ligand-protein complex can be achieved. nih.gov

From these simulations, binding affinities can be predicted using methods like the Linear Interaction Energy (LIE) method or more advanced machine learning approaches. nih.govarxiv.org Accurate prediction of binding affinity is a major challenge but is essential for virtual screening and lead optimization in drug discovery. nih.govarxiv.org These computational predictions can rank potential drug candidates and prioritize them for experimental testing.

Table 2: Common Intermolecular Interactions and Computational Prediction Methods

| Interaction Type | Description | Relevant Computational Method(s) |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Molecular Docking, MD Simulations, QTAIM nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | MD Simulations, Force Field Calculations |

| Electrostatic Interactions | Attractive or repulsive forces between molecular entities with localized positive and negative charges. | Molecular Docking, MESP Analysis, MD Simulations |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Geometric Deep Learning, MD Simulations harvard.edu |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a link between the chemical structure of a compound and its biological activity, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov These properties, known as molecular descriptors, can include parameters related to lipophilicity (e.g., logP), electronics (e.g., Hammett constants), and steric bulk (e.g., molar volume). researchgate.net For a series of analogs of this compound, a QSAR model could predict the activity of new, unsynthesized derivatives, thereby streamlining the design process. nih.gov

Pharmacophore modeling focuses on identifying the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. dergipark.org.trnih.gov These features include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.gov A pharmacophore model can be generated either based on the structure of the target's binding site (structure-based) or from a set of known active ligands (ligand-based). nih.govnih.gov This model then serves as a 3D query to screen large compound libraries to identify novel molecules that fit the required features and are likely to be active. dergipark.org.trdovepress.com

Table 3: Key Concepts in QSAR and Pharmacophore Modeling

| Concept | Description | Application for this compound |

|---|---|---|

| Molecular Descriptors (QSAR) | Numerical values that characterize specific properties of a molecule (e.g., lipophilicity, size, electronic character). researchgate.net | Correlating changes in substituents on the nicotinic acid scaffold with changes in biological activity. |

| Training & Test Sets (QSAR) | A dataset of molecules is split; the training set is used to build the model, and the test set is used to validate its predictive power. nih.gov | Developing and validating a predictive model for analogs of the target compound. |

| Pharmacophore Features | Abstract representations of key interaction points, such as Hydrogen Bond Acceptors (HBA), Donors (HBD), and Hydrophobic regions (HY). nih.govnih.gov | Defining the essential interactions of this compound within a receptor binding pocket. |

| Virtual Screening | Using a computational model (like a pharmacophore) to search large databases for new potential active compounds. dergipark.org.trdovepress.com | Identifying new molecules with different core structures but similar key features to this compound. |

Computational Analysis of Spectroscopic Properties and Substituent Effects

Computational methods, particularly DFT, are highly effective for predicting and interpreting the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm molecular structure and assign vibrational modes.

DFT calculations can accurately predict infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies of a molecule, a theoretical spectrum can be generated. jocpr.com A detailed analysis of the potential energy distribution (PED) allows each calculated vibrational mode to be assigned to specific molecular motions, such as stretching or bending of particular bonds. nih.govchemrxiv.org This is invaluable for interpreting complex experimental spectra.

Furthermore, computational analysis is ideal for systematically studying substituent effects. nih.gov For this compound, the iodine atom and the methyl group are substituents on the nicotinic acid core. Theoretical studies can quantify how these groups influence the molecule's geometry, electronic properties (like the HOMO-LUMO gap), and reactivity compared to the parent nicotinic acid. researchgate.net For instance, adding an electron-withdrawing group like iodine is expected to lower the energy of the LUMO, potentially altering the molecule's absorption wavelength and chemical reactivity. nih.gov

Table 4: Representative Vibrational Frequencies (cm⁻¹) for Nicotinic Acid Derivatives This table shows a comparison of theoretical (DFT) and experimental vibrational frequencies for functional groups present in this compound, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3000 - 3100 | ~3000 - 3100 |

| C=O Stretch | Carboxylic Acid | ~1700 - 1750 | ~1700 - 1740 |

| C=C/C=N Stretch | Pyridine Ring | ~1400 - 1600 | ~1400 - 1600 |

| C-H Stretch | Methyl Group | ~2900 - 3000 | ~2900 - 3000 |

| C-I Stretch | Iodo Group | ~500 - 600 | ~500 - 600 |

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly pivotal in the synthesis of complex organic molecules. For 6-Iodo-2-methylnicotinic acid, future research will likely focus on developing more environmentally benign and efficient synthetic routes. Traditional methods for the synthesis of nicotinic acid derivatives often involve harsh reaction conditions and the use of hazardous reagents.

Future sustainable approaches could include:

Biocatalytic Synthesis: The use of enzymes to perform selective reactions under mild conditions is a cornerstone of green chemistry. Researchers may explore the use of biocatalysts for the synthesis of substituted muconic acids, which can be precursors to nicotinic acid derivatives rsc.org.

Solvent-Free and Catalyst-Free Reactions: The development of synthetic methods that eliminate the need for solvents and catalysts is highly desirable. For instance, environmentally friendly synthesis of 2-anilino nicotinic acid derivatives has been achieved under solvent- and catalyst-free conditions, suggesting a potential direction for the synthesis of this compound researchgate.net.

Novel Green Routes: The exploration of innovative green synthetic methods, such as sonication and microwave irradiation, could lead to higher yields and shorter reaction times, as has been demonstrated for the synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide researchgate.net.

A comparative look at potential green synthesis strategies is presented below:

| Synthesis Strategy | Potential Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified purification. |

| Microwave/Ultrasound | Faster reaction rates, increased yields. |

Development of Novel Catalytic Systems for Functionalization

The functionalization of the pyridine (B92270) ring is a key area of research in organic chemistry. For this compound, the development of novel catalytic systems could unlock new synthetic possibilities.

Key areas for future research include:

C-H Bond Functionalization: Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of complex molecules. Catalysis is fundamental to green chemistry, and research is focused on energy-saving methods utilizing tools like microwaves and ultrasound in conjunction with catalysts mdpi.commdpi.com. Nickel has been identified as a significant catalyst for N-heterocycle synthesis via C-H functionalization researchgate.net.

Cross-Coupling Reactions: The iodine atom in this compound makes it an ideal substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds wikipedia.org. The development of more efficient and selective palladium catalysts is an ongoing area of research nih.govnih.gov.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in coupling reactions. The Suzuki-Miyaura coupling, in particular, is a versatile method for forming C-C bonds researchgate.net.

The following table outlines potential catalytic reactions for the functionalization of this compound:

| Reaction Type | Catalyst | Potential Outcome |

| Suzuki Coupling | Palladium | Formation of a new C-C bond by coupling with a boronic acid. |

| Heck Coupling | Palladium | Formation of a new C-C bond by coupling with an alkene. |

| Sonogashira Coupling | Palladium/Copper | Formation of a new C-C bond by coupling with a terminal alkyne. |

| C-H Arylation | Palladium | Direct introduction of an aryl group at a C-H bond. |

Integration into Advanced Materials Science Research

The unique electronic and structural properties of pyridine derivatives make them attractive building blocks for advanced materials. This compound could find applications in this area.

Emerging research avenues may involve:

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The carboxylate group of this compound can act as a linker to coordinate with metal ions to form MOFs. The iodine atom could also play a role in the adsorption of specific molecules, such as iodine isotopes from nuclear waste rsc.orgnih.govbohrium.com. The introduction of functional groups into the pores of MOFs is a common strategy to enhance their adsorption properties nih.gov.

Conductive Polymers: Pyridine-containing polymers can exhibit interesting electronic properties. The incorporation of this compound into polymer chains could lead to new materials with applications in electronics and sensors.

Graphene Composites: The combination of MOFs with graphene oxide (GO) can lead to materials with enhanced surface area and electrical properties, with potential applications in photocatalysis and energy storage mdpi.com.

Targeted Applications in Specific Chemical Biology Domains

The nicotinic acid scaffold is present in many biologically active molecules. The specific substitution pattern of this compound could impart unique biological activities.

Future research in this domain could focus on:

Drug Development: Nicotinic acid derivatives have been investigated for a wide range of therapeutic applications. For example, 6-Iodo-5-methylnicotinic acid is being researched for its potential in targeting neurological and metabolic diseases due to the iodine atom potentially enhancing binding affinity to nicotinic receptors smolecule.com. Similarly, 6-methylnicotinic acid is an intermediate in the synthesis of the anti-inflammatory drug etoricoxib (B1671761) medchemexpress.com.

Molecular Probes: The iodine atom can be replaced with a radioactive isotope, making this compound a potential candidate for the development of radiolabeled molecular probes for imaging techniques like Positron Emission Tomography (PET). Palladium-promoted coupling reactions of [11C]Methyl Iodide are used for this purpose researchgate.net.

Enzyme Inhibition: The specific structure of this compound could allow it to act as an inhibitor for specific enzymes, a critical aspect of drug discovery. For instance, 2-anilino nicotinic acid derivatives are being investigated as potential COX inhibitors researchgate.net.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing 6-Iodo-2-methylnicotinic acid, and what parameters should be prioritized?

- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (focus on H and C peaks for iodinated and methyl groups). Pair with high-resolution mass spectrometry (HRMS) to verify molecular weight. Include melting point determination (ensure calibration against standards and report heating rates) . For purity assessment, use HPLC with UV detection at 254 nm, and validate column efficiency using reference standards. Document all instrumentation parameters (e.g., solvent system, flow rate) to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For airborne exposure risks (e.g., during grinding), employ NIOSH-approved P95 respirators with organic vapor cartridges .

- Environmental Controls : Use secondary containment trays to prevent drainage contamination. Store in amber glass vials under inert gas (N) to minimize decomposition .

- First-Aid Measures : In case of skin contact, wash immediately with 10% sodium thiosulfate solution to mitigate iodine reactivity. For inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer :

- Experimental Matrix :

| Condition | Temperature (°C) | Humidity (%) | Light Exposure | Sampling Intervals (Days) |

|---|---|---|---|---|

| Accelerated | 40 | 75 | UV/Vis light | 0, 7, 14, 30 |

| Long-term | 25 | 60 | Dark | 30, 60, 90, 180 |

- Analysis : Monitor degradation via HPLC peak area reduction (>10% threshold). Use LC-MS to identify decomposition byproducts (e.g., deiodination products). Cross-reference with thermogravimetric analysis (TGA) to assess thermal stability .

Q. What strategies are effective in reconciling contradictory toxicity data for this compound in existing literature?

- Methodological Answer :

- Data Harmonization : Compare assay conditions across studies (e.g., cell lines, exposure durations). For example, discrepancies in IC values may arise from differences in solvent carriers (DMSO vs. ethanol) affecting bioavailability .

- Validation : Replicate key studies using standardized protocols (OECD Guidelines 423/425). Perform dose-response curves with ≥3 biological replicates. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for publication bias .

Q. How can systematic review methodologies (e.g., PICO framework) be applied to synthesize fragmented research on this compound’s reaction mechanisms?

- Methodological Answer :

- PICO Framework :

- Population : this compound in cross-coupling reactions.

- Intervention : Palladium-catalyzed Suzuki-Miyaura conditions.

- Comparison : Alternative catalysts (Ni, Cu) or solvent systems.

- Outcome : Yield, regioselectivity, and scalability.

- Database Search : Use SciFinder, Reaxys, and PubMed with keywords: “this compound AND Suzuki” OR “cross-coupling”. Limit to peer-reviewed articles (2015–2025). Apply inclusion/exclusion criteria to filter non-reproducible protocols .

Tables for Data Comparison

Table 1 : Comparison of Analytical Techniques for Characterization

| Technique | Parameter Measured | Critical Considerations |

|---|---|---|

| NMR | Structural confirmation | Deuterated solvent purity; integration of aromatic vs. aliphatic protons |

| HRMS | Molecular weight | Resolution > 20,000; isotope pattern matching for iodine |

| HPLC | Purity | Column: C18, 5 µm; mobile phase: MeCN/HO (0.1% TFA) |

Table 2 : Common Contradictions in Toxicity Studies and Resolutions

| Contradiction | Possible Cause | Resolution Strategy |

|---|---|---|

| Varying LD values | Rodent strain differences (Sprague-Dawley vs. Wistar) | Standardize species and administer via identical routes (oral gavage) |

| Mutagenicity reports | Ames test variability (S9 metabolic activation) | Repeat with TA98 and TA100 strains ± S9 fraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.